2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution of the ethanesulfonyl group could produce a variety of substituted pyrimidines .
Scientific Research Applications
2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- **2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Functionalized β-lactams: These compounds share some structural similarities and are used in similar applications.
Pinacol boronic esters: These compounds are also valuable in organic synthesis and share some reactivity patterns.
Uniqueness
What sets 2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(4-METHYLPHENYL)METHYL]AMINO}-N-(2-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28N4O4S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-[furan-2-ylmethyl-[(4-methylphenyl)methyl]amino]-N-(2-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O4S/c1-4-36(33,34)27-28-16-24(25(30-27)26(32)29-23-10-6-5-8-20(23)3)31(18-22-9-7-15-35-22)17-21-13-11-19(2)12-14-21/h5-16H,4,17-18H2,1-3H3,(H,29,32) |
InChI Key |
UJLLXIXLKXZHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)N(CC3=CC=C(C=C3)C)CC4=CC=CO4 |
Origin of Product |
United States |
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